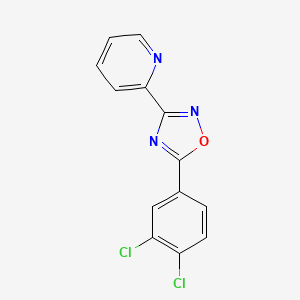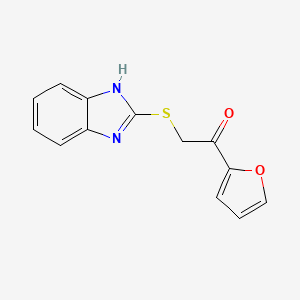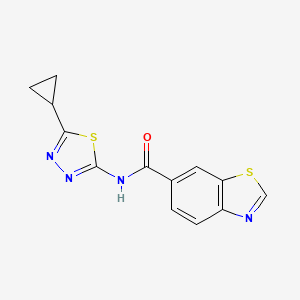![molecular formula C17H19NO4S B10804829 2-[(1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]benzoic acid](/img/structure/B10804829.png)
2-[(1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]benzoic acid is an organic compound with a complex structure that includes a cyclohexyl group, a dioxopyrrolidinyl group, and a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dioxopyrrolidinyl Intermediate: The initial step involves the synthesis of the 1-cyclohexyl-2,5-dioxopyrrolidin-3-yl intermediate. This can be achieved through a cyclization reaction of cyclohexylamine with maleic anhydride under reflux conditions.
Thioether Formation: The dioxopyrrolidinyl intermediate is then reacted with a thiol compound, such as thiophenol, in the presence of a base like sodium hydride to form the thioether linkage.
Benzoic Acid Coupling: The final step involves coupling the thioether intermediate with a benzoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
2-[(1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the dioxopyrrolidinyl moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Nitrobenzoic acids, halobenzoic acids
科学研究应用
2-[(1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-[(1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclohexyl and dioxopyrrolidinyl groups can interact with hydrophobic pockets, while the benzoic acid moiety can form hydrogen bonds with amino acid residues in the target protein.
相似化合物的比较
Similar Compounds
2-[(1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]acetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.
2-[(1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]propanoic acid: Similar structure but with a propanoic acid moiety.
Uniqueness
2-[(1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]benzoic acid is unique due to the presence of the benzoic acid moiety, which can participate in additional aromatic interactions and provide distinct electronic properties compared to its acetic and propanoic acid analogs. This uniqueness can be leveraged in the design of molecules with specific biological or material properties.
属性
IUPAC Name |
2-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c19-15-10-14(16(20)18(15)11-6-2-1-3-7-11)23-13-9-5-4-8-12(13)17(21)22/h4-5,8-9,11,14H,1-3,6-7,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPSYSBGRARKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Phenyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxamide](/img/structure/B10804769.png)
![2-[2-(1-Adamantyl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B10804784.png)
![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B10804789.png)
![4-[2-(Cyclopenten-1-yl)-5-[(4-nitrophenyl)methylidene]cyclopenten-1-yl]morpholine](/img/structure/B10804800.png)

![5,6-dimethyl-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B10804812.png)
![benzyl 6-methyl-2-oxo-4-[(E)-2-phenylethenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10804814.png)


![4-[[2-[(2-ethylphenoxy)methyl]-3H-benzimidazol-5-yl]sulfonyl]morpholine](/img/structure/B10804858.png)
